CB1 Receptor Binding Affinity: 4-Fold Enhancement Over Endogenous Anandamide (AEA)
In a direct head-to-head comparison using [³H]CP-55,940 radioligand displacement in rat forebrain membranes, R-(+)-Methanandamide exhibited a Ki of 20 ± 1.6 nM for the CB1 cannabinoid receptor, compared to a Ki of 78 ± 2 nM for anandamide (AEA) measured under identical assay conditions [1]. This represents a 3.9-fold (~4-fold) improvement in binding affinity attributable to the (R)-1′-methyl substitution on the ethanolamine head group. The rank order of in vitro functional potency—measured as inhibition of electrically-evoked contractions of the mouse vas deferens—mirrored the rank order of CB1 binding affinities across all four chiral congeners tested, confirming that the enhanced binding translates directly to increased pharmacological potency [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 ± 1.6 nM (R-(+)-Methanandamide, AM-356) |
| Comparator Or Baseline | Ki = 78 ± 2 nM (Anandamide, AEA) |
| Quantified Difference | 3.9-fold (4-fold) lower Ki; ~4-fold higher affinity |
| Conditions | Rat forebrain membrane homogenate; [³H]CP-55,940 radioligand displacement assay; presence of PMSF (phenylmethanesulfonyl fluoride) to inhibit aminopeptidase activity |
Why This Matters
The 4-fold CB1 affinity advantage enables lower working concentrations to achieve equivalent receptor occupancy, reducing non-specific effects and conserving compound in experimental designs.
- [1] Abadji V, Lin S, Taha G, Griffin G, Stevenson LA, Pertwee RG, Makriyannis A. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. J Med Chem. 1994;37(12):1889-1893. DOI: 10.1021/jm00038a020. PMID: 8021930. View Source
